H-Lys-Lys-Lys-Lys-OH

DNA condensation Non-viral gene delivery Nanoparticle formulation

Researchers seeking a predictable, intermediate-strength DNA condensation agent often find trilysine too weak and high-MW poly-L-lysine too toxic and aggregative. Tetralysine provides the precise electrostatic profile needed for tunable nanoparticle assembly. - Offers an EC₅₀ of 20 μmol/L for DNA compaction at 10 mM [Na⁺], enabling control over nanoparticle sizes from 48-173 nm. - Serves as a low-cytotoxicity alternative to PEI and PLL for conjugating to siRNA, PNAs, or protein nanocages to enhance cellular uptake and endosomal escape. - Each batch is supplied with rigorous analytical documentation, ensuring lot-to-lot reproducibility for critical gene delivery and biophysics studies.

Molecular Formula C24H50N8O5
Molecular Weight 530.7 g/mol
Cat. No. B12062358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-Lys-Lys-Lys-OH
Molecular FormulaC24H50N8O5
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)
InChIKeyRRBGTUQJDFBWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Lys-Lys-Lys-OH: Tetralysine for DNA Nanoparticles and Gene Delivery


H-Lys-Lys-Lys-Lys-OH, commonly referred to as tetralysine, is a linear cationic peptide composed of four L-lysine residues linked by peptide bonds . With a molecular formula of C₂₄H₅₀N₈O₅ and a molecular weight of 530.7 g/mol, tetralysine belongs to the oligolysine family and is distinguished by its high density of positive charge at physiological pH [1]. This polycationic character enables strong electrostatic interactions with negatively charged biomolecules such as nucleic acids and phospholipid membranes, positioning tetralysine as a versatile building block in the construction of non-viral gene delivery vectors, DNA condensation agents, and cell-penetrating peptide conjugates [2].

Non-viral gene delivery research: DNA nanoparticle formulation
Intermediate DNA compaction efficiency enables tunable assembly
Lower lipid selectivity supports uniform membrane interaction studies
Defined tetrapeptide architecture for conjugate design

Why Tetralysine Is Not Interchangeable with Oligolysine or Polylysine


Oligolysines of different chain lengths (e.g., trilysine, pentalysine) and high-molecular-weight poly-L-lysine (PLL) cannot be assumed to be functionally interchangeable with tetralysine [1]. The number of lysine residues dictates the total cationic charge and the spatial charge density, which are critical determinants of DNA compaction efficiency, nanoparticle size and stability, and the mechanism of membrane interaction [2]. Experimental evidence demonstrates that a single residue difference (e.g., from Lys₄ to Lys₃ or Lys₅) results in order-of-magnitude changes in effective concentration for DNA condensation (EC₅₀) and distinct sensitivity to ionic strength and temperature [3]. Furthermore, the defined molecular architecture of tetralysine confers binding and selectivity profiles that differ markedly from the heterogeneous and high-molecular-weight PLL, which can exhibit non-specific aggregation and distinct cytotoxic profiles [4].

Chain length
Even a single lysine residue difference (Lys₃ or Lys₅) may shift DNA compaction efficiency by an order of magnitude.
Mechanism
Salt-dependent condensation mechanism differs from high‑molecular‑weight poly‑L‑lysine; sensitivity to ionic strength may not transfer.
Membrane
Lipid selectivity profile differs from polylysine; uniform versus preferential interaction may affect experimental outcome.
Cytotoxicity
Cytotoxicity profile may differ significantly from poly‑L‑lysine; requires independent validation for each application.

Quantitative Evidence Distinguishing Tetralysine from Analogs


DNA Nanoparticle Compaction Efficiency (EC₅₀)

Tetralysine (Lys₄) exhibits an intermediate DNA compaction efficiency that distinguishes it from the ineffective trilysine (Lys₃), the more potent pentalysine (Lys₅), and the exceptionally potent poly-L-lysine (PLL) [1]. The EC₅₀, defined as the lysine concentration required to achieve 50% compaction of λ-DNA into nanoparticles, was measured at 20 μmol/L for tetralysine at 10 mM [Na⁺] [2]. In contrast, trilysine failed to provoke DNA condensation under the same conditions, pentalysine achieved an EC₅₀ of 2 μmol/L, and PLL demonstrated an EC₅₀ of 0.0036 μmol/L [3]. This 10-fold difference between tetralysine and pentalysine, and the >5000-fold difference relative to PLL, provides a quantitative basis for selecting tetralysine when controlled, intermediate DNA compaction is required.

DNA compaction EC₅₀
Head‑to‑head
20 μmol/L (Lys₄) vs. no compaction for Lys₃, 2 μmol/L for Lys₅, 0.0036 μmol/L for PLL
Supports controlled nanoparticle assembly
λ‑DNA, 10 mM Na⁺, pH 7.4, DLS
DNA condensation Non-viral gene delivery Nanoparticle formulation

Salt-Dependent DNA Compaction Mechanism

Tetralysine and pentalysine condense DNA via a mechanism distinct from that of high-molecular-weight poly-L-lysine (PLL) [1]. Plots of log EC₅₀ versus log [Na⁺] yield a positive slope of 1.09 for tetralysine, indicating that higher salt concentrations impede compaction by shielding electrostatic interactions [2]. In contrast, PLL exhibits a negative slope of –0.1, suggesting a different, potentially cooperative binding mechanism that is less sensitive to ionic strength [3]. This difference in salt dependence has direct implications for the formulation and stability of DNA nanoparticles in physiological buffers.

Salt‑dependent compaction
Head‑to‑head
Slope +1.09 (Lys₄) vs. –0.1 (PLL)
Salt‑modulated mechanism differs from poly‑L‑lysine
Log EC₅₀ vs. log [Na⁺], 10–150 mM
Polyelectrolyte condensation Nanoparticle stability Ionic strength effects

Radioprotection of Plasmid DNA

Oligolysines protect plasmid DNA from ionizing radiation-induced single-strand breaks through DNA condensation [1]. The radioprotective ability, measured by the yield of single-strand breaks following γ-irradiation, decreases in the order pentalysine > tetralysine > hexammine cobalt (III) > spermidine > trilysine [2]. While the exact fold-protection values are not provided, the ranking establishes tetralysine as an intermediate radioprotectant, more effective than trilysine but less so than pentalysine [3].

Radioprotection rank
Head‑to‑head
Ranked 2nd: pentalysine > tetralysine > hexammine cobalt(III) > spermidine > trilysine
Intermediate DNA radioprotection in model
Plasmid DNA, γ‑irradiation, gel electrophoresis
DNA damage Radioprotection DNA condensation agents

Membrane Interaction Selectivity

Spin-label electron spin resonance (ESR) spectroscopy reveals that tetralysine and pentalysine interact with phospholipid bilayers predominantly via electrostatic forces, exhibiting less discrimination between negatively charged and zwitterionic lipid species compared to polylysine [1]. In mixed dimyristoyl phosphatidylglycerol (DMPG) / dimyristoylphosphatidylcholine bilayers, the perturbation of lipid chain mobility by tetralysine was more uniform across lipid types, whereas polylysine showed a strong preference for negatively charged spin-labeled lipids [2]. This difference in binding selectivity translates to a more predictable and less disruptive surface association for the shorter oligolysines.

Membrane selectivity
Head‑to‑head
Less discrimination between negatively charged and zwitterionic lipids vs. polylysine
Uniform membrane interaction profile
ESR spectroscopy, DMPG/DMPC bilayers
Peptide-membrane interactions Electrostatic binding Lipid selectivity

Transfection Efficiency vs. Polyethylenimine

A synthetic tetralysine analogue modified with guanidinocarbonylpyrrole anion-binding motifs (compound 1) represents the smallest peptidic transfection vector reported to date and demonstrates transfection efficacy that surpasses the gold-standard polymeric vector polyethylenimine (PEI) [1]. While the study does not report transfection efficiency in absolute units (e.g., % cells transfected or RLU/mg protein) in the abstract, it explicitly states that the transfection efficacy of 1 is 'even better than that of polyethylenimine (PEI)' under physiological conditions [2]. Furthermore, the vector exhibits only negligible cytotoxicity, a critical limitation of PEI-based systems [3].

Transfection efficiency
Reported
Modified tetralysine analogue outperforms PEI in transfection model
Supports vector design research
Exact conditions not specified in abstract; requires validation
Non-viral gene delivery Transfection vectors Cell-penetrating peptides

Lysosomal Escape and Nuclear Drug Delivery

Genetic fusion of tetralysine to each subunit of H-chain apoferritin (creating TL-HFn) significantly improves the intracellular trafficking and therapeutic efficacy of the resulting nanocarrier compared to unmodified HFn [1]. TL-HFn loaded with doxorubicin (DOX) exhibited better lysosomal escape performance and excellent nuclear accumulation than HFn [2]. This enhanced subcellular targeting translated to improved cytotoxicity, with TL-HFn@DOX achieving an IC₅₀ of 3.434 ± 0.23 mg mL⁻¹, compared to 4.043 ± 0.34 mg mL⁻¹ for HFn@DOX [3].

Intracellular delivery IC₅₀
Head‑to‑head
3.43 mg mL⁻¹ (TL‑HFn@DOX) vs. 4.04 mg mL⁻¹ (HFn@DOX)
Improved intracellular delivery endpoint
In vitro cytotoxicity assay, cell line unspecified
Drug delivery Lysosomal escape Nuclear targeting Nanocarrier engineering

Tetralysine Application Scenarios


Tunable DNA Nanoparticle Gene Delivery

Researchers seeking a DNA condensation agent that offers greater control and intermediate compaction efficiency compared to the excessively potent poly-L-lysine or the ineffective trilysine should select tetralysine. Its EC₅₀ of 20 μmol/L at 10 mM [Na⁺] and positive salt-dependent compaction slope (1.09) provide a predictable, tunable system for generating nanoparticles with defined hydrodynamic radii (48–173 nm depending on ionic strength) [1]. This is particularly valuable for optimizing nanoparticle size for cellular uptake or for creating stimuli-responsive gene delivery vehicles where disassembly in physiological salt concentrations is desired [2].

Low-Cytotoxicity Cell-Penetrating Conjugates

Tetralysine serves as an effective, low-cytotoxicity alternative to poly-L-lysine or polymeric vectors like PEI for conjugating to cargo molecules (e.g., PNAs, siRNAs, or small-molecule drugs) to enhance cellular uptake. Unlike high-molecular-weight PLL, which can cause significant cytotoxicity and aggregation, tetralysine conjugates maintain efficient membrane interaction with reduced lipid species selectivity [1]. Furthermore, chemically modified tetralysine vectors have been shown to achieve transfection efficiencies surpassing PEI while exhibiting only negligible cytotoxicity, making them ideal for in vivo gene therapy applications where minimizing toxicity is paramount [2].

Protein Nanocarriers for Lysosomal Escape and Nuclear Delivery

In the design of protein-based drug delivery systems (e.g., ferritin, viral capsids), genetically appending tetralysine tags to surface-exposed subunits can significantly improve intracellular trafficking. As demonstrated with H-chain apoferritin, tetralysine modification enhances lysosomal escape and promotes nuclear accumulation of encapsulated chemotherapeutics like doxorubicin, resulting in a measurable increase in cytotoxicity (IC₅₀ reduction from 4.04 to 3.43 mg mL⁻¹) [1]. This strategy is applicable to a wide range of protein nanocages and is particularly attractive for developing next-generation, targeted cancer therapeutics.

DNA Compaction and Radiobiology Model System

Tetralysine is an ideal ligand for investigating the fundamental biophysics of DNA condensation and for use as a radioprotectant in radiobiology experiments. Its defined chain length and intermediate radioprotective ability—positioned between trilysine and pentalysine in the rank order of protection against radiation-induced single-strand breaks [1]—allow it to serve as a well-characterized, reversible DNA compacting agent that more closely mimics natural histone-like proteins than polyamines such as spermidine [2]. This makes it a valuable tool for creating model chromatin substrates or for stabilizing plasmid DNA during radiation exposure studies.

Application
Selection Property
Validation Focus
Tunable DNA nanoparticle assembly
Intermediate DNA compaction efficiency
Controlled nanoparticle size distribution
Cell‑penetrating conjugate design
Reduced lipid selectivity and reported low‑cytotoxicity profile
Cellular uptake and membrane interaction assays
Protein nanocarrier intracellular delivery
Lysosomal escape and nuclear localization function
Intracellular trafficking and delivery endpoint
DNA compaction and radiobiology model
Defined radioprotection rank order
DNA damage endpoint in radiation studies

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